molecular formula C13H17ClFNO2 B3970957 (1-methylpiperidin-3-yl) 2-fluorobenzoate;hydrochloride

(1-methylpiperidin-3-yl) 2-fluorobenzoate;hydrochloride

Cat. No.: B3970957
M. Wt: 273.73 g/mol
InChI Key: RJQCOEWQFCORJH-UHFFFAOYSA-N
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Description

(1-methylpiperidin-3-yl) 2-fluorobenzoate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methylpiperidin-3-yl) 2-fluorobenzoate;hydrochloride typically involves the reaction of 2-fluorobenzoic acid with (1-methylpiperidin-3-yl) methanol in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(1-methylpiperidin-3-yl) 2-fluorobenzoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-methylpiperidin-3-yl) 2-fluorobenzoate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (1-methylpiperidin-3-yl) 2-fluorobenzoate;hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a piperidine ring and a fluorinated benzoate ester, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in drug discovery and development .

Properties

IUPAC Name

(1-methylpiperidin-3-yl) 2-fluorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2.ClH/c1-15-8-4-5-10(9-15)17-13(16)11-6-2-3-7-12(11)14;/h2-3,6-7,10H,4-5,8-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQCOEWQFCORJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)OC(=O)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640759
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-methylpiperidin-3-yl) 2-fluorobenzoate;hydrochloride
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